![molecular formula C13H15NO2 B1469246 1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid CAS No. 1344810-64-5](/img/structure/B1469246.png)
1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines are synthesized through various methods. For instance, a method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of “1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid” consists of a four-membered azetidine ring attached to a phenylprop-2-en-1-yl group and a carboxylic acid group.Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Antibacterial Activity
Azetidines, including this compound, have been extensively studied due to their medicinal value . They are used in the synthesis of penicillins and cephalosporins, which are known for their antibacterial activity .
Foldameric Applications
Azetidine-3-carboxylic acid derivatives, including this compound, have potential biological and foldameric applications . Foldamers are sequence-specific oligomers that mimic the ability of natural biopolymers to adopt well-defined conformations.
Chemical Hybridising Agent
This compound is used as a chemical hybridising agent . Hybridising agents are used in plant breeding to produce hybrids without the need for manual cross-pollination.
Synthesis of Oxadiazoles
Azetidine-3-carboxylic acid, a fairly strained molecule, provides oxadiazoles in good yields . Oxadiazoles are heterocyclic compounds that are used in various fields, including medicinal chemistry.
Applications in Polymer Synthesis
Azetidines, including this compound, have been applied in polymer synthesis . The unique properties of azetidines make them useful in the creation of new materials with specific characteristics.
Future Directions
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2,(H,15,16)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBXZBQIRSPQF-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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